5-Amino-2-(p-toluidino)benzenesulphonic acid
Overview
Description
5-Amino-2-(p-toluidino)benzenesulphonic acid is an organic compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol . This compound is characterized by the presence of an amine group, a sulfonic acid group, and a para-toluidino group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(p-toluidino)benzenesulphonic acid typically involves the reaction of 5-nitro-2-(p-toluidino)benzenesulphonic acid with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the reduction of the nitro group to an amine group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reduction reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(p-toluidino)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like iron powder for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
5-Amino-2-(p-toluidino)benzenesulphonic acid is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-2-(p-toluidino)benzenesulphonic acid involves its functional groups. The amine group can form hydrogen bonds, while the sulfonic acid group can act as a catalyst in various reactions. The para-toluidino group contributes to the compound’s hydrophobic properties, allowing it to interact with different molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-2-(p-toluidino)benzenesulphonic acid include:
- 5-Amino-2-(m-toluidino)benzenesulphonic acid
- 5-Amino-2-(o-toluidino)benzenesulphonic acid
- 5-Amino-2-(p-anisidino)benzenesulphonic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specific applications such as dye synthesis and pharmaceutical development.
Properties
IUPAC Name |
5-amino-2-(4-methylanilino)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9-2-5-11(6-3-9)15-12-7-4-10(14)8-13(12)19(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRJKPJFXZQVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238351 | |
Record name | 5-Amino-2-(p-toluidino)benzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91-31-6 | |
Record name | 5-Amino-2-[(4-methylphenyl)amino]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-(p-toluidino)benzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000736579 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2-(p-toluidino)benzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-(p-toluidino)benzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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